1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332529-67-5
VCID: VC2846583
InChI: InChI=1S/C16H21N3O.ClH/c1-12-5-3-4-6-13(12)10-20-11-15-14-9-17-8-7-16(14)19(2)18-15;/h3-6,17H,7-11H2,1-2H3;1H
SMILES: CC1=CC=CC=C1COCC2=NN(C3=C2CNCC3)C.Cl
Molecular Formula: C16H22ClN3O
Molecular Weight: 307.82 g/mol

1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

CAS No.: 1332529-67-5

Cat. No.: VC2846583

Molecular Formula: C16H22ClN3O

Molecular Weight: 307.82 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride - 1332529-67-5

Specification

CAS No. 1332529-67-5
Molecular Formula C16H22ClN3O
Molecular Weight 307.82 g/mol
IUPAC Name 1-methyl-3-[(2-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Standard InChI InChI=1S/C16H21N3O.ClH/c1-12-5-3-4-6-13(12)10-20-11-15-14-9-17-8-7-16(14)19(2)18-15;/h3-6,17H,7-11H2,1-2H3;1H
Standard InChI Key JOFDQSXFPPUNCK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1COCC2=NN(C3=C2CNCC3)C.Cl
Canonical SMILES CC1=CC=CC=C1COCC2=NN(C3=C2CNCC3)C.Cl

Introduction

Chemical Identity and Nomenclature

1-Methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride represents an important member of the pyrazolo[4,3-c]pyridine family. The compound is registered in chemical databases under two CAS numbers: 1332529-67-5 and 1306738-40-8, suggesting possible variations in registration or manufacturing processes . Its IUPAC name is 1-methyl-3-[(2-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride, which systematically describes its chemical structure. In research literature and commercial catalogs, this compound may also be referred to by its synonym: 1-methyl-3-{[(2-methylphenyl)methoxy]methyl}-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride .

Molecular Structure and Characteristics

The molecular structure of 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride features several distinct structural elements that contribute to its chemical behavior and potential biological activity.

Structural Components

The compound contains a tetrahydropyridine ring fused with a pyrazole moiety, forming the core pyrazolo[4,3-c]pyridine scaffold. This bicyclic heterocyclic system serves as the central framework upon which functional groups are positioned. The N-1 position of the pyrazole ring is methylated, while the C-3 position bears a [(2-methylbenzyl)oxy]methyl substituent. The presence of the hydrochloride salt form enhances the compound's stability and solubility properties compared to its free base form.

Structure-Activity Relationships

The pyrazolo[4,3-c]pyridine scaffold has demonstrated significance in medicinal chemistry research. Structural modifications to this core structure, particularly at the N-1 and C-3 positions, have been shown to influence biological activity profiles . The specific arrangement of the 2-methylbenzyl group connected through an oxygen linker to the C-3 position of the pyrazole ring may contribute to particular binding interactions with biological targets .

Research on similar pyrazolo[4,3-c]pyridine derivatives has indicated that such structural elements can influence selectivity and potency toward various enzyme systems, including carbonic anhydrase inhibitors and other biologically relevant targets .

Synthesis Methods

The synthesis of 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride can be approached through several synthetic routes, drawing from established methods for preparing the pyrazolo[4,3-c]pyridine scaffold.

General Synthetic Approaches

Pyrazolo[4,3-c]pyridine derivatives can be synthesized through multiple pathways, including those based on:

  • Vilsmeier–Haack formylation of pyrazole derivatives

  • Cyclization reactions involving appropriately substituted precursors

  • One-pot telescoped processes starting from simpler building blocks

The pyrazolo[4,3-c]pyridine core can be constructed using methodology described in literature where a dienamine is used as a key intermediate . The condensation of this dienamine with appropriate amines containing the desired functional groups leads to the formation of the target pyrazolo[4,3-c]pyridines.

Specific Synthetic Route

A potential synthetic route for the title compound could involve the following steps:

  • Formation of the pyrazolo[4,3-c]pyridine core through established methodology

  • N-methylation of the pyrazole ring, potentially yielding separable regioisomers

  • Introduction of the [(2-methylbenzyl)oxy]methyl substituent at the C-3 position

  • Conversion to the hydrochloride salt form

This approach is conceptually similar to those reported for analogous pyrazolo[4,3-c]pyridine derivatives, where key intermediates are utilized to introduce specific functional groups . The N-methylation of the pyrazole ring typically results in regioisomers that require chromatographic separation, as observed in the synthesis of related compounds.

Compound ClasshCA IhCA IIhCA IXhCA XII
Pyrazolo[4,3-c]pyridine sulfonamides78.5-386463.5-24879.6-907.572.8-952.3
Reference inhibitor (AAZ)227248745149

Note: Lower Ki values indicate stronger inhibition .

Protein-Protein Interaction Inhibitors

Some pyrazolo[4,3-c]pyridine derivatives have been developed as inhibitors of protein-protein interactions (PPIs). Research has utilized structure-guided computational screening and optimization to develop compounds that inhibit specific PPIs, such as the PEX14–PEX5 interaction . Such applications highlight the potential versatility of the pyrazolo[4,3-c]pyridine scaffold in addressing challenging therapeutic targets.

Research Applications

The title compound is primarily classified for research use only, with potential applications in:

  • Structure-activity relationship studies involving pyrazolo[4,3-c]pyridine derivatives

  • Development of novel enzyme inhibitors

  • Investigation of heterocyclic chemistry related to drug discovery

  • Use as a chemical building block for more complex molecules

These research applications emphasize the compound's role as a valuable tool in medicinal chemistry and drug discovery efforts .

Related Compounds and Structural Analogs

Understanding the broader context of structurally related compounds provides valuable insights into the potential properties and applications of 1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride.

Positional Isomers

A closely related compound is 1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, which differs only in the position of the methyl group on the benzyl moiety (para instead of ortho position) . Such positional isomers may exhibit subtle differences in physical properties and biological activity profiles.

Functional Derivatives

Other related derivatives include:

  • Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1609401-30-0), which features a methyl carboxylate group at the C-3 position instead of the [(2-methylbenzyl)oxy]methyl substituent

  • Analogs with different substituents at the N-1 position or modifications to the tetrahydropyridine ring

These structural variations create a family of compounds with potentially diverse biological activities and physicochemical properties.

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